Cas no 2260669-23-4 (Cholest-5-ene-3,7,24,26-tetrol, (3β,7α,24S,25S)-)
Cholest-5-ene-3,7,24,26-tetrol, (3β,7α,24S,25S)- Chemical and Physical Properties
Names and Identifiers
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- Cholest-5-ene-3,7,24,26-tetrol, (3β,7α,24S,25S)-
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- Inchi: 1S/C27H46O4/c1-16(5-8-23(30)17(2)15-28)20-6-7-21-25-22(10-12-27(20,21)4)26(3)11-9-19(29)13-18(26)14-24(25)31/h14,16-17,19-25,28-31H,5-13,15H2,1-4H3/t16-,17+,19+,20-,21+,22+,23+,24-,25+,26+,27-/m1/s1
- InChI Key: FQIBLBGWHQQLJA-SPCOCDIZSA-N
- SMILES: [C@@H]1(O)CC2[C@](C)(CC1)[C@]1([H])[C@]([H])([C@@]3([H])[C@@](CC1)(C)[C@@H]([C@H](C)CC[C@H](O)[C@@H](C)CO)CC3)[C@H](O)C=2
Experimental Properties
- Density: 1.13±0.1 g/cm3(Predicted)
- Boiling Point: 598.0±40.0 °C(Predicted)
- pka: 14.10±0.70(Predicted)
Cholest-5-ene-3,7,24,26-tetrol, (3β,7α,24S,25S)- Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:−20°C
Cholest-5-ene-3,7,24,26-tetrol, (3β,7α,24S,25S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 700129P-1MG |
7α,24S,27-trihydroxycholesterol |
2260669-23-4 | 1mg |
¥5558.66 | 2023-11-02 |
Cholest-5-ene-3,7,24,26-tetrol, (3β,7α,24S,25S)- Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on Cholest-5-ene-3,7,24,26-tetrol, (3β,7α,24S,25S)-
Cholest-5-ene-3,7,24,26-tetrol, (3β,7α,24S,25S)-: A Comprehensive Overview in Modern Chemical Biology
Cholest-5-ene-3,7,24,26-tetrol, specifically the enantiomer (3β,7α,24S,25S)-configuration, represents a fascinating compound in the realm of chemical biology. This tetrol derivative of cholesterol has garnered significant attention due to its unique structural features and potential biological activities. The compound's molecular framework, characterized by multiple hydroxyl groups at positions 3, 7, 24, and 26, positions it as a promising candidate for further investigation in drug discovery and therapeutic applications.
The stereochemistry of this molecule is particularly noteworthy. The (3β,7α,24S,25S)-configuration implies a specific spatial arrangement of the hydroxyl groups around the steroidal backbone. This precise stereochemical arrangement can significantly influence the compound's interactions with biological targets. In recent years, there has been growing interest in understanding how such stereochemical variations affect biological activity. The enantiomeric form (3β,7α,24S,25S)-Cholest-5-ene-3,7,24,26-tetrol may exhibit distinct pharmacological properties compared to other stereoisomers or related compounds.
Recent studies have highlighted the importance of polyhydroxylated sterols in various biological processes. Compounds like Cholest-5-ene-3,7,24,26-tetrol are being explored for their potential roles in modulating metabolic pathways and signaling cascades. For instance, research has suggested that polyhydroxylated sterols can interact with enzymes and receptors involved in cholesterol metabolism and inflammation. The presence of multiple hydroxyl groups enhances the compound's solubility and reactivity with biological molecules.
The chemical synthesis of such complex sterols remains a challenging yet rewarding endeavor. Advanced synthetic methodologies have enabled the production of enantiomerically pure forms of these compounds. Techniques such as chiral resolution and asymmetric synthesis have been instrumental in obtaining high-purity samples for further study. The synthesis of (3β,7α,24S,25S)-Cholest-5-ene-3,7,24,26-tetrol exemplifies the cutting-edge capabilities in organic chemistry that are now available to researchers.
In terms of biological activity، preliminary investigations have revealed intriguing properties of this compound. It has been hypothesized that the multiple hydroxyl groups may facilitate interactions with cellular receptors and enzymes. These interactions could potentially lead to effects on lipid metabolism or anti-inflammatory responses. While much remains to be explored, these initial findings underscore the therapeutic potential of this tetrol derivative.
The role of stereochemistry in determining biological activity cannot be overstated. The (3β,7α,24S,25S)-configuration of Cholest-5-ene-3,7,24,26-tetrol may confer unique properties that distinguish it from other sterols or polyhydroxylated compounds. This specificity is crucial for designing drugs that target specific biological pathways without unintended side effects. Understanding these stereochemical nuances is essential for advancing rational drug design.
Future research directions for this compound include exploring its mechanism of action and potential therapeutic applications. Preclinical studies could provide insights into how it interacts with cellular machinery and modulates physiological processes. Additionally، computational modeling techniques may help predict binding affinities and optimal dosages for various therapeutic scenarios.
The development of new synthetic routes to Cholest-5-ene-3,7,24,26-tetrol will also be critical for future studies. Efficient synthetic methods will enable researchers to produce larger quantities of the compound for both preclinical testing and commercial development。 Collaborative efforts between synthetic chemists and biologists will be essential to fully harness the potential of this intriguing molecule。
In conclusion، Cholest-5-ene-3,7,24,26-tetrol,(3β,7α,24S,25S))is a promising compound with unique structural features and potential biological activities。 Its multiple hydroxyl groups and specific stereochemistry position it as a valuable candidate for further investigation in chemical biology。 As research continues to uncover its properties и mechanisms، this tetrol derivative may contribute significantly to advancements in drug discovery và therapeutic development。
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